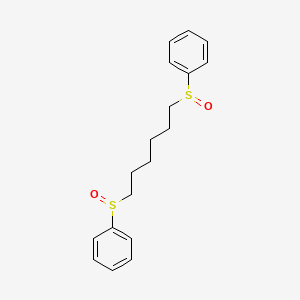![molecular formula C12H29BrN2 B14242779 N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide CAS No. 214349-74-3](/img/structure/B14242779.png)
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its ability to form stable salts and its reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide can be synthesized through a multi-step process. One common method involves the reaction of hexyl bromide with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions typically occur in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium iodide.
Applications De Recherche Scientifique
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the preparation of various biological buffers and reagents.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. Additionally, it can form complexes with various molecules, enhancing their solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds are used as photoinitiators and have applications in polymer chemistry.
Dimethylaminoethyl acrylate: This compound is used in the production of polymers and copolymers.
Uniqueness
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it versatile for different applications. Additionally, its effectiveness as a phase transfer catalyst and antimicrobial agent sets it apart from other similar compounds.
Propriétés
Numéro CAS |
214349-74-3 |
|---|---|
Formule moléculaire |
C12H29BrN2 |
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl-hexyl-dimethylazanium;bromide |
InChI |
InChI=1S/C12H29N2.BrH/c1-6-7-8-9-11-14(4,5)12-10-13(2)3;/h6-12H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
XGADCJAEBUBOCK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](C)(C)CCN(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


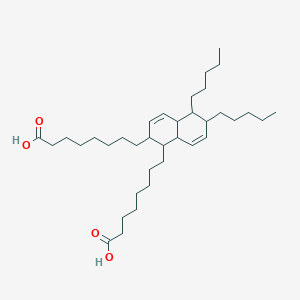
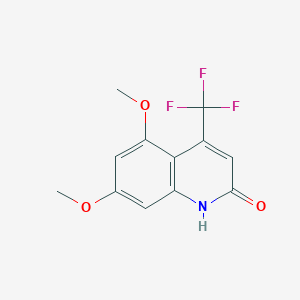
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
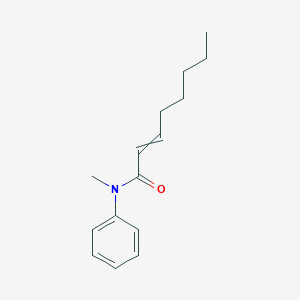
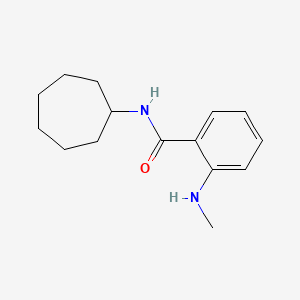
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)


![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
